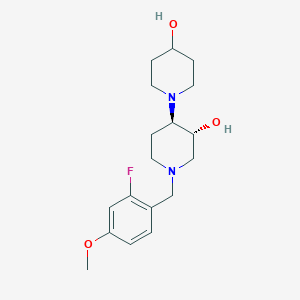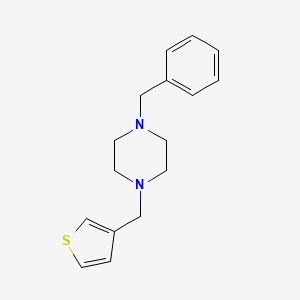
N-(2-furylmethyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide, commonly known as PD98059, is a synthetic compound that is widely used in scientific research. PD98059 is a potent and selective inhibitor of the MAP kinase pathway, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
Applications De Recherche Scientifique
PD98059 has been extensively used in scientific research to study the MAP kinase pathway and its role in various cellular processes. The compound has been shown to inhibit the activity of MEK1, a kinase that activates ERK1/2, which are downstream effectors of the MAP kinase pathway. PD98059 has been used to investigate the role of the MAP kinase pathway in cell proliferation, differentiation, apoptosis, and stress response.
Mécanisme D'action
PD98059 exerts its inhibitory effect on the MAP kinase pathway by binding to the ATP-binding site of MEK1. This prevents the activation of ERK1/2, which are required for the downstream signaling of the pathway. By inhibiting the MAP kinase pathway, PD98059 can modulate various cellular processes that are regulated by this pathway.
Biochemical and Physiological Effects
PD98059 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. PD98059 has also been shown to promote differentiation and neurite outgrowth in neuronal cells. Additionally, PD98059 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
PD98059 has several advantages for lab experiments. The compound is highly selective for MEK1 and does not inhibit other kinases, which reduces the risk of off-target effects. PD98059 is also stable and can be easily synthesized in large quantities, which makes it a cost-effective tool for scientific research. However, PD98059 has some limitations. The compound has poor solubility in water, which can make it difficult to use in some experimental systems. Additionally, PD98059 has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
PD98059 has been widely used in scientific research, but there are still many questions to be answered about the MAP kinase pathway and its role in cellular processes. Some future directions for research with PD98059 include:
1. Investigating the role of the MAP kinase pathway in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of PD98059 on the immune response in various disease models, including autoimmune diseases and infectious diseases.
3. Developing new analogs of PD98059 with improved solubility and pharmacokinetic properties for use in animal studies.
4. Investigating the potential of PD98059 as a therapeutic agent for cancer and other diseases.
Conclusion
PD98059 is a potent and selective inhibitor of the MAP kinase pathway that has been widely used in scientific research. The compound has a well-defined mechanism of action and has been shown to modulate various cellular processes. PD98059 has several advantages for lab experiments, but also has some limitations. Future research with PD98059 will continue to shed light on the role of the MAP kinase pathway in cellular processes and may lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
PD98059 was first synthesized by a team of chemists at Parke-Davis Pharmaceutical Research in 1995. The synthesis method involves a series of chemical reactions, starting with the condensation of 2-acetylpyridine with 2-nitrobenzaldehyde to form 2-(2-nitrobenzylidene)pyridine. This intermediate is then reduced to 2-(2-aminobenzylidene)pyridine, which is further reacted with 2-furylacetic acid to yield PD98059.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c30-24(27-15-17-6-5-13-31-17)16-9-10-18-21(14-16)29-23(20-8-2-4-12-26-20)22(28-18)19-7-1-3-11-25-19/h1-14H,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORKGFAVNXLSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N=C2C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5016088.png)

![4-[(4-chlorobenzyl)oxy]-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-methoxybenzamide](/img/structure/B5016108.png)

![2-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5016113.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5016114.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5016128.png)
![3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B5016135.png)

![methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B5016156.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5016169.png)
![1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5016186.png)
![5-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016198.png)